Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate
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Overview
Description
tert-Butyl N-[(1R,3S,5S,8R)-8-hydroxybicyclo[321]octan-3-yl]carbamate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octan-3-yl]carbamate typically involves the reaction of a bicyclic alcohol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to meet industrial standards. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
tert-Butyl N-[(1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octan-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octan-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
tert-Butyl N-[(1R,3S,5S,8R)-8-hydroxybicyclo[3.2.1]octan-3-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-[(1R,5S)-8-hydroxy-3-bicyclo[3.2.1]octanyl]carbamate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-6-8-4-5-9(7-10)11(8)15/h8-11,15H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10?,11? |
InChI Key |
UJGCUAKGWBJCRJ-IXBNRNDTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)C2O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)C2O |
Origin of Product |
United States |
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